3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride
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Overview
Description
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-Dimethylformamide. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve solvents like dichloromethane and catalysts to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the aromatic ring, while nucleophilic substitution can result in the formation of various substituted benzoyl derivatives.
Scientific Research Applications
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The trifluoromethyl group and the sulfur atom play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoyl Chloride: Lacks the trifluoromethylsulfanyl group, making it less reactive in certain reactions.
4-Fluoro-3-(trifluoromethyl)benzoyl Chloride: Contains a fluorine atom instead of the methoxy groups, leading to different reactivity and applications.
Uniqueness
3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride is unique due to the presence of both methoxy groups and the trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
647857-41-8 |
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Molecular Formula |
C10H8ClF3O3S |
Molecular Weight |
300.68 g/mol |
IUPAC Name |
3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoyl chloride |
InChI |
InChI=1S/C10H8ClF3O3S/c1-16-6-3-5(9(11)15)4-7(8(6)17-2)18-10(12,13)14/h3-4H,1-2H3 |
InChI Key |
SOCFCVYOKNEPHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)Cl)SC(F)(F)F)OC |
Origin of Product |
United States |
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